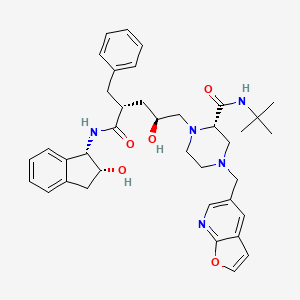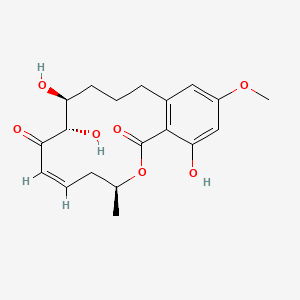![molecular formula C24H17FO6 B1674163 1-Fluoro-2,5-bis[(E)-3-carboxy-4-hydroxystyryl]benzene CAS No. 760988-03-2](/img/structure/B1674163.png)
1-Fluoro-2,5-bis[(E)-3-carboxy-4-hydroxystyryl]benzene
Overview
Description
1-Fluoro-2,5-bis[(E)-3-carboxy-4-hydroxystyryl]benzene, also known as FSB, is a compound with the molecular formula C24H17FO6 . It is a fluorine analog of 1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene (BSB), and has been used as a dye for detecting amyloids due to its high affinity with amyloid β peptide (Aβ), which is associated with Alzheimer’s disease .
Molecular Structure Analysis
The molecular structure of 1-Fluoro-2,5-bis[(E)-3-carboxy-4-hydroxystyryl]benzene is characterized by the presence of a fluorine atom and multiple hydroxyl and carboxyl groups . The compound has a molecular weight of 420.4 g/mol .Physical And Chemical Properties Analysis
1-Fluoro-2,5-bis[(E)-3-carboxy-4-hydroxystyryl]benzene has a molecular weight of 420.4 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 7 . The compound also has a rotatable bond count of 6 . Its exact mass is 420.10091642 g/mol .Scientific Research Applications
Amyloid-β Peptide (Aβ) Specific Dye
FSB is known to be an amyloid-β peptide (Aβ) specific dye . It has a high affinity with amyloid β peptide (Aβ), the amyloid associated with Alzheimer’s disease . This makes it a valuable tool in the research and understanding of Alzheimer’s disease.
Fluorescent Stain for Amyloid
FSB is used as a fluorescent stain for amyloid . This allows for the visualization and study of amyloids, which are aggregates of proteins that become folded into a shape that allows many copies of that protein to stick together.
Analog of 1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene (BSB)
FSB is a fluorine analog of 1-Bromo-2,5-bis(3-carboxy-4-hydroxystyryl)benzene (BSB) . This means it can be used in similar applications as BSB, but with potentially different properties due to the substitution of bromine with fluorine.
Amyloidophilic Fluorescent Probe for Aβ
FSB also acts as an amyloidophilic fluorescent probe for Aβ . This means it can bind to Aβ and emit fluorescence, allowing researchers to track the presence and distribution of Aβ.
Staining Dye
FSB has been used as a staining dye for detecting amyloids because of its high affinity with amyloid β peptide (Aβ) . This makes it a valuable tool in histology and pathology for the visualization of these structures.
Longitudinal Imaging
Although not directly related to FSB, it’s worth noting that other dyes such as HS-84 have been developed for longitudinal imaging . These dyes do not fade within hours, unlike FSB , making them potentially more useful for long-term studies.
Mechanism of Action
Target of Action
The primary target of FSB is the amyloid-β peptide (Aβ) . Aβ is a peptide of 36–43 amino acids that is processed from the Amyloid Precursor Protein (APP). It is a major component of the amyloid plaques found in the brains of Alzheimer’s disease patients.
Mode of Action
FSB acts as an amyloidophilic fluorescent probe for Aβ . It binds to Aβ due to its high affinity, allowing for the detection of amyloid plaques. This interaction results in the fluorescence of FSB, which can be detected under UV light .
Result of Action
The primary result of FSB’s action is the fluorescent staining of amyloid plaques . This allows for the visualization and detection of these plaques in brain tissue, which is crucial for the diagnosis and study of Alzheimer’s disease.
properties
IUPAC Name |
5-[(E)-2-[4-[(E)-2-(3-carboxy-4-hydroxyphenyl)ethenyl]-3-fluorophenyl]ethenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FO6/c25-20-13-16(2-1-14-5-9-21(26)18(11-14)23(28)29)4-8-17(20)7-3-15-6-10-22(27)19(12-15)24(30)31/h1-13,26-27H,(H,28,29)(H,30,31)/b2-1+,7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXZHGCGNRRJEG-WMWQKROPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)C(=O)O)F)C=CC3=CC(=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)O)C(=O)O)F)/C=C/C3=CC(=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2,5-bis[(E)-3-carboxy-4-hydroxystyryl]benzene | |
CAS RN |
760988-03-2 | |
| Record name | 760988-03-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does FSB exhibit any biological activity?
A1: Yes, research suggests that FSB demonstrates anti-tumor effects, specifically in human oral squamous cell carcinoma (OSCC) cells. []
Q2: How does FSB exert its anti-tumor effects?
A2: FSB appears to induce apoptosis (programmed cell death) in OSCC cells, potentially by modulating specific signaling pathways like Akt/mTOR/NF-κB and mitogen-activated protein kinase signaling. []
Q3: Does FSB affect cell migration in OSCC?
A3: Studies indicate that FSB inhibits cell migration in OSCC cells. It also appears to influence the levels of cell adhesion molecules like E-cadherin, N-cadherin, and Snail, which are involved in cell-to-cell adhesion and migration. []
Q4: Has any specific component of FSB been linked to its anti-tumor effects?
A4: Pinoresinol, a lignan compound isolated from an FSB-containing extract (Ficus septica bark extract), also exhibited anti-tumor effects in OSCC cells. This suggests pinoresinol might play a significant role in the observed anti-tumor activity of the extract. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-benzenesulfonamide](/img/structure/B1674084.png)
![(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene](/img/structure/B1674086.png)
![(6aR,10aR)-1-methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B1674087.png)


![(3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid](/img/structure/B1674090.png)
![ethyl (3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoate](/img/structure/B1674091.png)
![2-[2,4-Bis(trifluoromethyl)phenyl]-N-[(3R)-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepin-3-yl]acetamide](/img/structure/B1674092.png)
![2-[4-[[4-[4-(3-cyclopentylpropyl)-5-oxotetrazol-1-yl]phenyl]sulfonylamino]phenyl]ethyl-[(2R)-2-hydroxy-2-pyridin-1-ium-3-ylethyl]azanium;dichloride](/img/structure/B1674094.png)

![(2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol](/img/structure/B1674097.png)
![3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole](/img/structure/B1674098.png)
